4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane

Description

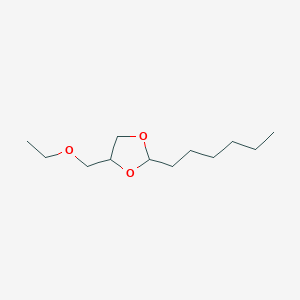

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a five-membered dioxolane ring. The compound features a hexyl group at position 2 and an ethoxymethyl group (CH₂OCH₂CH₃) at position 4 (Figure 1). This structural configuration imparts unique physicochemical properties, such as enhanced polarity due to the ether linkage in the ethoxymethyl substituent and hydrophobic contributions from the hexyl chain.

Properties

CAS No. |

6301-69-5 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-(ethoxymethyl)-2-hexyl-1,3-dioxolane |

InChI |

InChI=1S/C12H24O3/c1-3-5-6-7-8-12-14-10-11(15-12)9-13-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

IOLQBDYJUGWJRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OCC(O1)COCC |

Origin of Product |

United States |

Preparation Methods

Acetalization of Aldehydes/Ketones with Diols

One classical approach to synthesize substituted 1,3-dioxolanes involves the acid-catalyzed acetalization of aldehydes or ketones with 1,2-diols. According to patent US4338327A, the reaction mixture typically contains the carbonyl compound and the diol refluxed together in an organic solvent with azeotropic removal of water, in the presence of a strong acid catalyst such as 4-methylbenzenesulfonic acid. Suitable solvents include aromatic hydrocarbons (benzene, toluene) and saturated hydrocarbons (n-hexane). The reaction proceeds over several hours to form the cyclic acetal (dioxolane) structure.

For the target compound, the hexyl substituent at the 2-position suggests the use of a hexyl-substituted aldehyde or ketone as the carbonyl precursor, while the ethoxymethyl group at the 4-position can be introduced by using ethoxy-substituted diols or by subsequent alkylation steps.

- Reflux of reactants in the presence of strong acid catalyst and organic solvent.

- Azeotropic removal of water to drive equilibrium toward acetal formation.

- Post-reaction workup includes extraction, drying, filtration, and evaporation.

- Purification by crystallization or chromatography if necessary.

Alkylation of Cyclic Acetals with Reactive Esters

Another method described in the same patent involves O-alkylation of cyclic acetals using reactive esters under basic conditions. This can be used to introduce the ethoxymethyl substituent at the 4-position after formation of the dioxolane ring.

- The reaction uses bases such as alkali metal oxides, hydroxides, carbonates, or tertiary amines (e.g., pyridine).

- Alkylation is performed with reactive esters containing the desired alkyl group.

- Excess base or additives like 1H-1,2,4-triazole may promote the reaction.

- Isolation and purification follow standard organic protocols.

Halomethylation and Subsequent Substitution

Patent US9029577B2 outlines a method for preparing methylene-1,3-dioxolanes via halomethylation followed by substitution reactions.

- Starting materials are 4-halomethyl-1,3-dioxolanes (e.g., 4-chloromethyl or 4-bromomethyl derivatives).

- Reaction with inorganic bases (NaOH, KOH, NaOMe, etc.) in solvents such as polyethylene glycol dimethyl ethers at 60–150 °C.

- The halogen is substituted by nucleophiles, which could include ethoxy groups to form ethoxymethyl substituents.

- The process is selective, high-yielding, and avoids side reactions like ring-opening or isomerization.

- Workup involves anhydrous distillation.

This method could be adapted for preparing 4-(ethoxymethyl)-2-hexyl-1,3-dioxolane by starting from a 4-halogenated 2-hexyl-1,3-dioxolane and reacting it with an ethoxide source.

Data Table: Summary of Preparation Conditions

| Method | Key Reactants | Catalyst/Base | Solvent | Temperature Range | Yield/Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Acetalization | Hexyl aldehyde/ketone + diol | 4-Methylbenzenesulfonic acid | Benzene, toluene, n-hexane | Reflux (several hours) | High yield; azeotropic water removal |

| Alkylation with Reactive Esters | Cyclic acetal + reactive ester | Alkali metal bases, pyridine | Various organic solvents | Ambient to moderate temps | Requires base; purification by extraction |

| Halomethylation & Substitution | 4-Halomethyl-1,3-dioxolane + base | NaOH, KOH, NaOMe | Polyethylene glycol ethers | 60–150 °C | High selectivity; anhydrous distillation |

| Dioxolane Diacetate Formation | Dioxolane + acetic anhydride | p-Toluenesulfonic acid | Acetic acid | <30 °C | ~80% yield; distillation purification |

Comprehensive Research Findings and Analysis

The acid-catalyzed acetalization method is the most classical and widely used for synthesizing 1,3-dioxolane derivatives, offering flexibility in substituent introduction by choosing appropriate aldehydes/ketones and diols. The method requires careful control of water removal to push the equilibrium toward acetal formation.

Alkylation of cyclic acetals using reactive esters under basic conditions allows selective introduction of alkoxyalkyl groups such as ethoxymethyl at defined positions on the dioxolane ring. This method is useful for late-stage functionalization.

Halomethylation followed by nucleophilic substitution provides a robust route to 4-substituted 1,3-dioxolanes with good yields and selectivity. The use of polyethylene glycol solvents and inorganic bases facilitates clean reactions with minimal side products.

Preparation of dioxolane diacetates as intermediates offers a strategic approach to access various dioxolane derivatives by ring-opening and subsequent functional group transformations.

Purification techniques commonly employed include extraction, drying, filtration, distillation under reduced pressure, crystallization, and chromatography, depending on the reaction scale and product properties.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, facilitating their controlled release.

Molecular Targets and Pathways

Enzymes: The compound can act as an inhibitor or activator of specific enzymes.

Cellular Pathways: It may influence cellular pathways involved in metabolism, signaling, or gene expression.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

- 4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1): Substituted with a pentyl group at position 2 and methyl at position 4 .

- 2-Hexyl-1,3-dioxolane (CAS 1708-34-5): Features a hexyl group at position 2 and hydrogen at position 4 .

- 2-Ethyl-4-methyl-1,3-dioxolane (CAS 1568-99-6): Ethyl and methyl groups at positions 2 and 4, respectively .

Table 1. Structural and Physical Properties of Selected 1,3-Dioxolanes

*Estimated values based on structural analogs.

Physicochemical Properties

Boiling Point and Volatility :

- The hexyl substituent in 2-hexyl-1,3-dioxolane raises its boiling point (201–203°C) compared to smaller analogs like 2-ethyl-4-methyl-1,3-dioxolane . The ethoxymethyl group in the target compound may further increase boiling point (~200–210°C) due to polar interactions.

- Volatility trends correlate with molecular weight and substituent bulk. For example, 2-methyl-1,3-dioxolane () is highly volatile, detected in PET materials at low concentrations .

- 4-Methyl-2-pentyl-1,3-dioxolane exhibits a fruity odor, suggesting applications in flavors, while the target compound’s polarity may favor use as a solvent or electrolyte additive .

Reactivity and Stability

- Hydrolysis Mechanisms :

- Dielectric Behavior :

- demonstrates that alkyl chain length significantly impacts dielectric relaxation in 4-methyl-1,3-dioxolane derivatives. The hexyl and ethoxymethyl groups in the target compound may induce dual relaxation modes (α and sub-α processes), similar to observations in .

Q & A

Q. What are the established synthetic routes for 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically begins with substituted 1,3-dioxolane precursors. For example, analogous compounds like 3-2-methoxy-4-prop-1-ynyl-[1,3]-dioxolane are synthesized via nucleophilic substitution or condensation reactions starting from commercial diols (e.g., (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol). Key steps include solvent selection (e.g., dichloromethane), purification via flash chromatography, and characterization using NMR (¹H/¹³C) and GC-MS to confirm structure and purity . For derivatives like 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane, oxidation/reduction agents (e.g., NaBH₄, KMnO₄) are used to modify functional groups .

Q. How can researchers characterize the structural and physicochemical properties of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane?

- Methodological Answer : Structural elucidation requires multi-spectral analysis :

- NMR identifies substituent positions and stereochemistry.

- FT-IR confirms functional groups (e.g., ether C-O-C stretches at ~1100 cm⁻¹).

- Mass spectrometry (EI/ESI) determines molecular weight and fragmentation patterns.

Physicochemical properties (e.g., solubility, logP) can be predicted using tools like EPI Suite or experimentally measured via HPLC with standardized columns .

Q. What are the typical applications of 1,3-dioxolane derivatives in chemical research?

- Methodological Answer : 1,3-dioxolanes are used as:

- Chiral auxiliaries in asymmetric synthesis (e.g., for cyclohexanone derivatives) .

- Protecting groups for carbonyl moieties in multistep reactions.

- Solvents or co-solvents in green chemistry due to their low toxicity.

For 4-(Ethoxymethyl)-2-hexyl derivatives, applications may include enzyme inhibition studies or polymer synthesis .

Advanced Research Questions

Q. What factorial design approaches optimize reaction yields in the synthesis of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane?

- Methodological Answer : A 2³ factorial design can systematically test variables:

- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (e.g., THF vs. DCM).

- Response : Yield measured via GC-MS.

Statistical tools like ANOVA identify significant interactions. For example, highlights how pre-experimental screening reduces variables before full optimization . Software like COMSOL Multiphysics enables virtual simulations of reaction kinetics to narrow experimental ranges .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

Q. How can AI-driven tools enhance the study of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane’s reactivity?

- Methodological Answer : Machine learning models (e.g., graph neural networks) predict reaction pathways by training on databases like PubChem. Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization (e.g., pressure, stirring rate) in flow chemistry setups . notes that such tools reduce trial runs by 30–50% in analogous compounds .

Q. What mechanistic insights can be gained from kinetic studies of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane’s hydrolysis?

- Methodological Answer : Conduct pH-dependent kinetic experiments (pH 2–12) using UV-Vis or LC-MS to monitor degradation. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Compare with computational models (e.g., Gaussian for transition state modeling) to propose mechanisms (e.g., acid-catalyzed ring-opening vs. nucleophilic substitution) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane across labs?

- Methodological Answer :

- Standardized SOPs : Document reaction conditions (e.g., inert atmosphere, humidity control).

- Reference materials : Use certified analogs (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) for calibration .

- Inter-lab validation : Share raw spectral data via platforms like NIST Chemistry WebBook to align interpretations .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane?

- Methodological Answer : Refer to GHS guidelines for similar dioxolanes (e.g., 4-Chloro-1,3-dioxolan-2-one):

- PPE : Nitrile gloves, fume hoods for volatile steps.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Emergency protocols : Maintain spill kits and SDS access per .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.